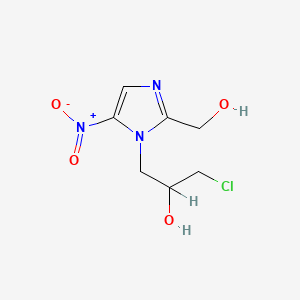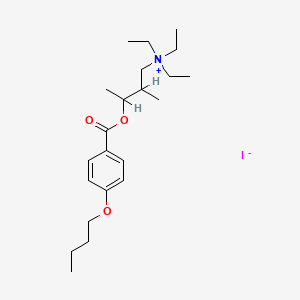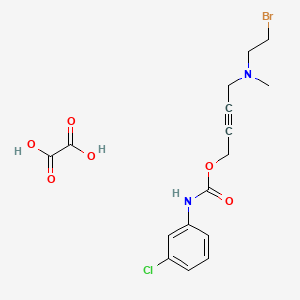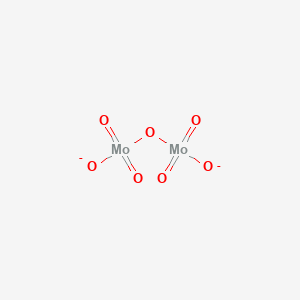
alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol" is a compound that belongs to the nitroimidazole family, which is known for its wide range of biological activities and chemical properties. This compound, in particular, has garnered attention due to its potential applications in various fields, including as a prodrug for radiosensitizers and bioreductively activated cytotoxins, targeting hypoxic tumor cells.
Synthesis Analysis
The synthesis of this compound involves the treatment of aziridines with hydrogen halide in acetone or aqueous acetone, leading to the formation of corresponding 2-haloethylamines. These haloethylamines are evaluated as prodrugs of the parent aziridines, with their biological activity and rate of ring closure under physiological conditions being of particular interest. An improved synthesis method has also been developed using a 2-oxazolidinone as an aziridine equivalent, providing a more efficient route for obtaining this compound (Jenkins et al., 1990).
Scientific Research Applications
Spectroscopic Analysis
- The compound is studied using density functional theory (DFT) for its molecular structure and vibrational spectroscopy. The research focuses on secnidazole's optimized geometries, total energies, infrared, and Raman wavenumbers, comparing them with experimental data and discussing the correlation between vibrational modes and the crystalline structure (Mishra et al., 2009).
Chemical Synthesis
- The compound is involved in the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters, indicating its utility in chemical synthesis involving aromatic carbonyl and α-carbonyl ester derivatives (Amiri-Attou et al., 2005).
- It's also utilized in the preparation of nucleosides derived from 2-Nitroimidazole and sugars like d-Arabinose, d-Ribose, and d-Galactose, showcasing its role in synthesizing potential tracers for imaging hypoxia (Schweifer & Hammerschmidt, 2011).
Pharmaceutical Research
- The compound is part of a study involving microwave-assisted synthesis and antibacterial activity of 2-Chloromethyl Benz Imidazole Derivatives, emphasizing its potential in drug discovery and development (Patil et al., 2016).
- Research on secnidazole derivatives, like 1-(2-chloropropyl)-2-methyl-5-nitro-1H-imidazole, highlights its structure, bioactivity, and antimicrobial activity against Helicobacter pylori, indicating its significance in medicinal chemistry (Huang et al., 2011).
Radiosensitization and Imaging
- The compound's derivative, CI-1010, is studied for its role in inducing photoreceptor cell apoptosis mediated by p53-linked activation of caspase-3, contributing to understanding the cellular mechanisms in radiosensitization (Miller et al., 2006).
- Beta-[18F]Fluoro Azomycin Arabinoside (beta-[18F]FAZA) synthesis and radiofluorination is explored for imaging murine tumors, showing the compound's utility in diagnostic imaging and potentially in oncology (Kumar et al., 2017).
Miscellaneous Studies
- The compound is involved in the synthesis and leishmanicidal evaluation of functionalized benzoate derivatives, demonstrating its relevance in parasitological research and drug development for tropical diseases (Rodriguez et al., 2020).
- Its role in inhibiting radiation-induced dephosphorylation, particularly through the interaction with carbon-centered radicals, highlights its potential applications in radiation chemistry and possibly in radiotherapy (Brinkevich et al., 2021).
properties
IUPAC Name |
1-chloro-3-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O4/c8-1-5(13)3-10-6(4-12)9-2-7(10)11(14)15/h2,5,12-13H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDFZLULOWRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CC(CCl)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978157 |
Source


|
| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62580-79-4 |
Source


|
| Record name | alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea](/img/structure/B1230701.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline](/img/structure/B1230704.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B1230707.png)
![5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide](/img/structure/B1230708.png)
![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester](/img/structure/B1230709.png)


![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)
